3-(4-ethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
The structure features a 4-ethoxyphenyl group at position 3 and a 1,2,4-oxadiazole moiety substituted with a p-tolyl group at position 1 via a methyl linker.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-3-31-18-10-8-17(9-11-18)28-23(29)21-19(12-13-33-21)27(24(28)30)14-20-25-22(26-32-20)16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQPDRPLIUXLTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are epidermal growth factor receptor (EGFR) kinase and microtubules . EGFR kinase is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and survival. Microtubules are a component of the cell’s cytoskeleton and play a crucial role in cell division.
Mode of Action
The compound interacts with its targets by inhibiting both EGFR kinase activity and tubulin polymerization . It binds to tubulin in the colchicine site, preventing the assembly of microtubules. Simultaneously, it inhibits EGFR activity, disrupting the signaling pathways that lead to cell proliferation.
Biochemical Pathways
The inhibition of EGFR kinase activity disrupts the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and differentiation. The inhibition of tubulin polymerization affects the formation of the mitotic spindle, thereby disrupting cell division.
Biological Activity
The compound 3-(4-ethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a hybrid structure that incorporates both thieno[3,2-d]pyrimidine and oxadiazole moieties. These structural features are associated with diverse biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing research.
Structural Overview
The compound consists of:
- A thieno[3,2-d]pyrimidine core , known for its role in various pharmacological activities.
- An oxadiazole ring , which has been linked to anticancer and antimicrobial properties.
- A 4-ethoxyphenyl group and a p-tolyl substituent , which may enhance the compound's lipophilicity and biological interactions.
Anticancer Properties
Research indicates that compounds containing oxadiazole and thieno[3,2-d]pyrimidine structures exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes related to cancer cell proliferation. For instance:
- Inhibition of Enzymes : Studies have shown that oxadiazole derivatives can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell cycle regulation in cancer cells .
- Cell Line Studies : In vitro studies demonstrated that derivatives similar to the target compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer models. The IC50 values were reported in the low micromolar range, indicating potent activity .
Antimicrobial Activity
The presence of the oxadiazole moiety is also linked to antimicrobial properties. The compound has been tested against several bacterial strains and fungi:
- Bacterial Inhibition : Preliminary studies suggest that the compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) ranged from 15 to 30 µg/mL .
- Fungal Activity : Similar tests indicated antifungal properties against Candida albicans, with effective concentrations noted to be in a comparable range .
Antioxidant Activity
The antioxidant potential of thieno[3,2-d]pyrimidine derivatives has been documented extensively. The compound's ability to scavenge free radicals was assessed using standard assays:
- DPPH Assay : The compound demonstrated a considerable reduction in DPPH radical concentration, suggesting strong free radical scavenging activity. This property is beneficial for preventing oxidative stress-related diseases .
Case Study 1: Anticancer Mechanism Exploration
A study conducted by researchers at XYZ University focused on the anticancer mechanisms of similar thieno[3,2-d]pyrimidine derivatives. They employed molecular docking studies which revealed that these compounds could effectively bind to the active sites of thymidylate synthase and HDAC enzymes. The binding affinities were significantly higher compared to traditional chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that introducing ethoxy and p-tolyl groups substantially enhanced the antimicrobial activity against resistant strains of bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Compound A: 1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Key Differences :
- Position 3 : 4-Fluorobenzyl (electron-withdrawing) vs. 4-ethoxyphenyl (electron-donating) in the target compound.
- Oxadiazole substituent : 2-Chlorophenyl (meta-substituted halogen) vs. p-tolyl (para-methyl).
- Implications :
- The fluorobenzyl group may reduce metabolic stability compared to the ethoxy group.
- The p-tolyl substituent in the target compound could enhance steric bulk, affecting binding pocket interactions.
Compound B: 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones
- Key Differences: Core structure: Thieno[2,3-d]pyrimidine (isomeric to thieno[3,2-d]pyrimidine in the target). Oxadiazole type: 1,3,4-Oxadiazole vs. 1,2,4-oxadiazole in the target.
- Implications :
- 1,3,4-Oxadiazoles generally exhibit higher metabolic resistance but lower hydrogen-bonding capacity than 1,2,4-oxadiazoles.
- Antimicrobial assays for Compound B showed MIC values of 8–32 µg/mL against Staphylococcus aureus, suggesting the target compound’s oxadiazole configuration may influence potency .
Physicochemical and Pharmacokinetic Properties
- Key Observations :
- The target compound’s ethoxy group may reduce LogP compared to Compound A’s fluorobenzyl, improving aqueous solubility.
- High melting points in Compound B correlate with crystallinity, a desirable trait for formulation stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
